molecular formula C15H19N3O B10880353 1-(Furan-2-ylmethyl)-4-(pyridin-4-ylmethyl)piperazine

1-(Furan-2-ylmethyl)-4-(pyridin-4-ylmethyl)piperazine

Cat. No.: B10880353
M. Wt: 257.33 g/mol
InChI Key: JKUVTQIRGAOSBR-UHFFFAOYSA-N
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Description

1-(Furan-2-ylmethyl)-4-(pyridin-4-ylmethyl)piperazine is an organic compound that features a piperazine ring substituted with furan and pyridine groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Furan-2-ylmethyl)-4-(pyridin-4-ylmethyl)piperazine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as furan-2-carbaldehyde and 4-pyridinemethanol.

    Formation of Intermediates: The furan-2-carbaldehyde is reacted with piperazine in the presence of a suitable base to form an intermediate. Similarly, 4-pyridinemethanol is converted to its corresponding bromide or chloride derivative.

    Coupling Reaction: The intermediate from the first step is then coupled with the halogenated pyridine derivative under basic conditions to yield the final product.

Industrial Production Methods: Industrial production methods may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(Furan-2-ylmethyl)-4-(pyridin-4-ylmethyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydride (NaH).

Major Products:

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted piperazine derivatives depending on the nucleophile used.

Scientific Research Applications

1-(Furan-2-ylmethyl)-4-(pyridin-4-ylmethyl)piperazine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a ligand in receptor binding studies.

    Industry: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 1-(Furan-2-ylmethyl)-4-(pyridin-4-ylmethyl)piperazine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The furan and pyridine rings can participate in π-π stacking interactions, hydrogen bonding, and coordination with metal ions, influencing the activity of the target molecules.

Comparison with Similar Compounds

    1-(Furan-2-ylmethyl)piperazine: Lacks the pyridine ring, which may reduce its binding affinity to certain targets.

    4-(Pyridin-4-ylmethyl)piperazine: Lacks the furan ring, which may alter its electronic properties and reactivity.

    1-(Furan-2-ylmethyl)-4-(pyridin-2-ylmethyl)piperazine: Similar structure but with the pyridine ring in a different position, potentially affecting its binding and reactivity.

Uniqueness: 1-(Furan-2-ylmethyl)-4-(pyridin-4-ylmethyl)piperazine is unique due to the presence of both furan and pyridine rings, which confer distinct electronic and steric properties. This dual functionality can enhance its versatility in various applications compared to compounds with only one of these rings.

This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across multiple fields

Properties

Molecular Formula

C15H19N3O

Molecular Weight

257.33 g/mol

IUPAC Name

1-(furan-2-ylmethyl)-4-(pyridin-4-ylmethyl)piperazine

InChI

InChI=1S/C15H19N3O/c1-2-15(19-11-1)13-18-9-7-17(8-10-18)12-14-3-5-16-6-4-14/h1-6,11H,7-10,12-13H2

InChI Key

JKUVTQIRGAOSBR-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC=NC=C2)CC3=CC=CO3

Origin of Product

United States

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